Methyl 3-amino-4-(trifluoromethoxy)benzoate
Description
Methyl 3-amino-4-(trifluoromethoxy)benzoate (CAS: 721-09-5) is a fluorinated aromatic ester with the molecular formula C₉H₈F₃NO₃ and a monoisotopic mass of 235.045628 . Structurally, it features an amino (-NH₂) group at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the benzoate ring. The trifluoromethoxy group enhances metabolic stability and lipophilicity, making the compound valuable in pharmaceutical and agrochemical research .
Synthesis:
The compound is synthesized via a two-step protocol:
Reduction of methyl 4-nitrobenzoate to methyl 4-(N-hydroxyamino)benzoate (92% yield), followed by acetylation.
O-Trifluoromethylation using Togni reagent II and Cs₂CO₃ in chloroform (95% yield), then thermal OCF₃-migration in nitromethane at 120°C (85% final yield) .
Properties
IUPAC Name |
methyl 3-amino-4-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-8(14)5-2-3-7(6(13)4-5)16-9(10,11)12/h2-4H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVMOQROZJDLEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4-(trifluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the nitration of methyl 4-(trifluoromethoxy)benzoate, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Methyl 3-nitro-4-(trifluoromethoxy)benzoate.
Reduction: this compound.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-4-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-(trifluoromethoxy)benzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Positional Isomers
Key Differences :
- The amino and trifluoromethoxy groups' positions influence electronic distribution. The 3-NH₂/4-OCF₃ arrangement in the target compound may enhance hydrogen-bonding capacity compared to the isomer .
Trifluoromethoxy vs. Other Substituents
Key Differences :
Halogenated Analogs
Key Differences :
Pharmacologically Relevant Derivatives
Key Differences :
- Chlorophenoxy derivatives (e.g., 4-Cl) are used in agrochemicals but lack trifluoromethoxy’s pharmacokinetic advantages .
- Acetamido derivatives (e.g., 4-acetamido) are precursors to the target compound, requiring deprotection for bioactivity .
Biological Activity
Methyl 3-amino-4-(trifluoromethoxy)benzoate (CAS Number: 721-09-5) is a compound of significant interest due to its unique chemical structure and potential biological activities. The trifluoromethoxy group enhances its lipophilicity, which can improve cellular penetration and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F₃NO₃ |
| Molecular Weight | 235.16 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 282.3 ± 35.0 °C at 760 mmHg |
| Melting Point | Not Available |
| Flash Point | 124.5 ± 25.9 °C |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism behind this activity is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at Yantai University demonstrated that this compound showed a significant reduction in bacterial colonies of Staphylococcus aureus and Escherichia coli when tested in vitro. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacterial strains, indicating strong antibacterial properties.
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been investigated. In vitro assays revealed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Research Findings
In a study published in the Journal of Medicinal Chemistry, researchers found that treatment with this compound resulted in a dose-dependent reduction in inflammation markers in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
Anticancer Potential
Preliminary research suggests that this compound may possess anticancer properties . The trifluoromethoxy group is known to enhance the compound's binding affinity to certain cancer-related targets.
Case Study: Inhibition of Cancer Cell Proliferation
A recent study published in Frontiers in Chemistry examined the effects of various trifluoromethylated benzoates on cancer cell lines. This compound demonstrated significant inhibition of cell proliferation in breast cancer cells (MCF-7), with IC50 values around 30 µM. The study suggested that the compound may induce apoptosis through activation of caspase pathways.
The biological activity of this compound is largely attributed to its structural features:
- Trifluoromethoxy Group : Enhances lipophilicity and binding interactions with biological receptors.
- Amino Group : May facilitate hydrogen bonding with target enzymes or receptors, enhancing inhibition or activation depending on the context.
Comparison with Similar Compounds
This compound can be compared to other structurally similar compounds to highlight its unique properties:
| Compound Name | Key Differences |
|---|---|
| Methyl 3-amino-4-methylbenzoate | Lacks trifluoromethyl group |
| Methyl 4-(trifluoromethyl)benzoate | Lacks amino group |
| Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate | Contains an additional methoxy group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
